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molecular formula C11H17NO3 B8469123 1-(1-Methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid

1-(1-Methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid

Cat. No. B8469123
M. Wt: 211.26 g/mol
InChI Key: AHIJETIIUZMHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022099B2

Procedure details

First step: Using the general procedure I for the preparation of amide, 2.60 g of 1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester was prepared from 1.89 g of piperidine-4-carboxylic acid ethyl ester and 1.40 g of 1-methyl-cyclopropanecarboxylic acid as a light yellow oil. ES-MS m/e: 240.3 (M+H+). Second step: To a stirred solution of 1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester (2.60 g, 0.011 mmol) in THF, EtOH, H2O (50 ml, 1/1/1) was added LiOH.H2O (686 mg, 16.3 mmol). After two hours at RT, the reaction mixture was concentrated under vacuo. The crude residue was diluted in CH2Cl2 and aqueous HCl (1N) was added until pH=2. The organic phase was collected, dried over Na2SO4 and concentrated under vacuo to afforded 1.98 g (86%) of the title product as a white powder. ES-MS m/e: 212.1 (M+H+).
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
LiOH.H2O
Quantity
686 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]([C:14]2([CH3:17])[CH2:16][CH2:15]2)=[O:13])[CH2:8][CH2:7]1)=[O:5])C.C(OC(C1CCNCC1)=O)C.CC1(C(O)=O)CC1.O[Li].O>C1COCC1.CCO.O>[CH3:17][C:14]1([C:12]([N:9]2[CH2:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:11][CH2:10]2)=[O:13])[CH2:15][CH2:16]1 |f:3.4|

Inputs

Step One
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)C1(CC1)C
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
C(C)OC(=O)C1CCNCC1
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1(CC1)C(=O)O
Step Three
Name
1-(1-methyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C(=O)C1(CC1)C
Name
LiOH.H2O
Quantity
686 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuo
ADDITION
Type
ADDITION
Details
The crude residue was diluted in CH2Cl2
ADDITION
Type
ADDITION
Details
aqueous HCl (1N) was added until pH=2
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CC1)C(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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